

(E/Z)-HA155: A Technical Overview of a Potent Autotaxin Inhibitor

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Compound of Interest

Compound Name: (E/Z)-HA155

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Introduction

HA155 is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. As a result, inhibitors of this pathway, such as HA155, are valuable research tools and potential therapeutic agents for conditions like cancer, fibrosis, and inflammatory diseases. HA155 exists as (E) and (Z) geometric isomers, and while their distinct biological activities are of significant interest, detailed public access to their specific spectroscopic data remains limited.

Spectroscopic Data

A comprehensive search of publicly available scientific literature and databases did not yield detailed, separated spectroscopic data (^1H NMR, ^{13}C NMR, MS, IR) for the individual (E)- and (Z)-isomers of HA155. While general information regarding HA155's chemical formula ($\text{C}_{24}\text{H}_{19}\text{BFNO}_5\text{S}$), exact mass (463.1061), and molecular weight (463.29) is available, specific peak lists, spectra, and detailed experimental conditions for the characterization of each isomer are not provided in the accessible resources.

The differentiation and characterization of (E) and (Z) isomers are crucial for understanding their respective binding affinities, potencies, and overall pharmacological profiles. Researchers

in possession of these isomers would typically perform the following spectroscopic analyses:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are essential for elucidating the chemical structure and confirming the geometry of the double bond in each isomer. Key differentiating features would likely be observed in the chemical shifts of the vinylic proton and adjacent carbon atoms.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry would be used to confirm the elemental composition and exact mass of each isomer. Fragmentation patterns could also provide structural information.
- **Infrared (IR) Spectroscopy:** IR spectroscopy would help identify the functional groups present in the molecule, such as the boronic acid, carbonyl, and aromatic moieties. Subtle differences in the fingerprint region might distinguish the two isomers.

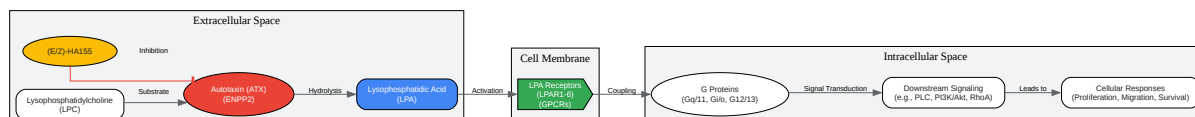
Due to the absence of specific data, we are unable to provide the requested tables of quantitative spectroscopic information for (E)- and (Z)-HA155 at this time.

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis of (E)-HA155 and (Z)-HA155, as well as the specific conditions for their spectroscopic analysis, are not readily available in the public domain. The synthesis of such specific geometric isomers often requires carefully designed synthetic routes and purification techniques, such as stereoselective olefination reactions and preparative chromatography.

Autotaxin-LPA Signaling Pathway

HA155 exerts its biological effects by inhibiting autotaxin, thereby blocking the synthesis of LPA and attenuating its downstream signaling. The following diagram illustrates the core components of the ATX-LPA signaling pathway.



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Figure 1. The Autotaxin-LPA signaling pathway and the inhibitory action of **(E/Z)-HA155**.

As depicted in Figure 1, the signaling cascade begins in the extracellular space where autotaxin, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA). HA155 acts as a competitive inhibitor of ATX, preventing this conversion. The newly synthesized LPA then binds to and activates a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPAR1-6) on the cell surface. This binding event triggers the coupling and activation of intracellular G proteins (Gq/11, Gi/o, and G12/13). These activated G proteins, in turn, initiate a variety of downstream signaling cascades, including the phospholipase C (PLC), PI3K/Akt, and RhoA pathways. Ultimately, the activation of these intracellular pathways leads to diverse cellular responses such as cell proliferation, migration, and survival. By inhibiting ATX, HA155 effectively reduces the production of LPA, thereby dampening these downstream signaling events.

Conclusion

(E/Z)-HA155 is a significant molecular probe for studying the physiological and pathological roles of the Autotaxin-LPA signaling axis. While the lack of publicly available, detailed spectroscopic data for the individual (E) and (Z) isomers presents a challenge for in-depth structure-activity relationship studies, the established role of HA155 as a potent ATX inhibitor underscores its importance in the field of drug discovery and chemical biology. Further research and publication of detailed synthetic and analytical procedures for these isomers would be highly beneficial to the scientific community.

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